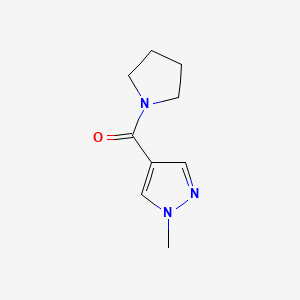![molecular formula C19H18FN3O3S B6577853 N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide CAS No. 1171020-80-6](/img/structure/B6577853.png)
N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide is an intriguing chemical compound primarily due to its distinct structure and potential applications. With its unique functional groups and complex molecular arrangement, this compound stands out in the realm of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple reaction steps:
Formation of the oxadiazole ring: : This is usually achieved through the cyclization of a hydrazide with a carboxylic acid or derivative under acidic or dehydrating conditions.
Introduction of the ethylsulfanyl group: : A nucleophilic substitution reaction, where the ethylsulfanyl group is attached to the phenyl ring.
Synthesis of the 2-(2-fluorophenoxy)acetamide moiety: : This involves the reaction between 2-fluorophenol and chloroacetyl chloride to form 2-(2-fluorophenoxy)acetyl chloride, which then reacts with an amine to form the acetamide.
Final coupling reaction: : The different parts of the molecule are then coupled together using suitable coupling agents under mild conditions to form the final compound.
Industrial Production Methods
Industrial-scale production of this compound requires optimization of reaction conditions to maximize yield and purity. This includes:
Using high-purity reagents and solvents
Maintaining strict temperature control
Employing efficient purification techniques such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The ethylsulfanyl group can be oxidized to sulfone or sulfoxide derivatives.
Reduction: : Reduction of the oxadiazole ring can lead to the formation of different heterocycles.
Substitution: : Halogenation or nitration of the phenyl ring can yield various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminium hydride are often used.
Substitution: : Nitration typically requires nitric acid and sulfuric acid, while halogenation often uses halogens or N-halosuccinimides.
Major Products Formed
Oxidation products: : Sulfoxides and sulfones.
Reduction products: : Reduced heterocyclic compounds.
Substitution products: : Halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide has diverse scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: : Potential use as an intermediate in the manufacture of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide largely depends on its application:
Molecular Targets and Pathways: : In medicinal chemistry, it may interact with specific enzymes or receptors, influencing biological pathways. The exact molecular targets are often determined through extensive biochemical assays and computational modeling.
Comparison with Similar Compounds
N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide can be compared to other oxadiazole derivatives:
Similar Compounds
5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl derivatives
2-(2-chlorophenoxy)acetamide derivatives
Uniqueness
The presence of the ethylsulfanyl group offers distinct electronic and steric properties.
The combination of the oxadiazole ring with the 2-fluorophenoxyacetamide moiety provides unique pharmacological and chemical characteristics.
This compound stands out due to its structural complexity and the specific functional groups that can significantly influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
N-[5-[(4-ethylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-27-14-9-7-13(8-10-14)11-18-22-23-19(26-18)21-17(24)12-25-16-6-4-3-5-15(16)20/h3-10H,2,11-12H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZVUVCFVQWQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B6577791.png)
![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)
![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6577828.png)


![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]adamantane-1-carboxamide](/img/structure/B6577844.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)

